Acebrophylline
Overview
Description
Acebrophylline is a medication that serves as an airway mucus regulator with anti-inflammatory properties. It is a compound that contains ambroxol and theophylline-7-acetic acid. Ambroxol is involved in the biosynthesis of pulmonary surfactant, which is crucial for lung function, while theophylline-7-acetic acid enhances the blood levels of ambroxol, thereby stimulating surfactant production more rapidly and intensely. This combination leads to a reduction in mucus viscosity and adhesivity, improving ciliary clearance. Acebrophylline also diverts phosphatidylcholine from the synthesis of inflammatory mediators, such as leukotrienes, thus exerting an anti-inflammatory effect. Clinically, acebrophylline has been found effective in treating various bronchial conditions, reducing the frequency of bronchial obstruction, and improving ventilatory function .
Synthesis Analysis
The synthesis of compounds related to acebrophylline involves complex organic reactions. For instance, the total synthesis of (+)-astrophylline, a compound with a similar bis-piperidyl skeleton, was achieved through a novel ruthenium-catalyzed ring-closing ring-opening ring-closing metathesis. This process was key in obtaining the stereochemically well-defined structure. Additionally, a [2,3]-Wittig-Still rearrangement was employed to control the stereochemistry of the cyclopentene intermediate .
Molecular Structure Analysis
The molecular structure of acebrophylline is 1, 2, 3, 6-tetrahydro-1, 3-dimethyl-2, 6-dioxo-7H-purine-7-acetic acid with trans-4-[(2-amino-3, 5 dibromophenyl) methyl] aminio] cyclohexanol. This complex structure is responsible for its pharmacological activities. The structure was determined through various analytical methods, including high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Acebrophylline undergoes chemical reactions typical of its constituent molecules. Ambroxol, part of the acebrophylline molecule, reacts with theophylline-7-acetic acid to form a salt used in the treatment of respiratory diseases. The solid-state chemistry of this salt has been studied, revealing the existence of polymorphs and solvated forms, which were investigated using X-ray diffractometry, DSC, TGA, and HSM techniques .
Physical and Chemical Properties Analysis
The physical and chemical properties of acebrophylline have been characterized using various analytical techniques. Spectrophotometric methods have been developed for the estimation of acebrophylline in bulk and capsule formulations. These methods are based on the formation of colored complexes with reagents such as ferric chloride in the presence of 2,2'-bipyridyl or the diazotization of acebrophylline followed by coupling with β-naphthol. These methods have been statistically validated for precision and accuracy . Additionally, the phase diagram of the binary system of ambroxol and theophylline-7-acetic acid was constructed to understand the miscibility and immiscibility of the components in different phases .
Scientific Research Applications
1. Airway Mucoregulation and Anti-Inflammatory Effects Acebrophylline is recognized for its airway mucus regulation and anti-inflammatory properties. It is particularly effective in obstructive airway diseases. Acebrophylline contains ambroxol, which aids in the biosynthesis of pulmonary surfactant, and theophylline-7 acetic acid, enhancing ambroxol's blood levels and surfactant production. This leads to a decrease in mucus viscosity and adhesivity, improving ciliary clearance. Moreover, acebrophylline diverts phosphatidylcholine from the synthesis of inflammatory mediators like leukotrienes, further exerting an anti-inflammatory effect (Pozzi, 2016).
2. Therapeutic Effectiveness in Respiratory Diseases Acebrophylline has demonstrated therapeutic efficacy in chronic obstructive pulmonary disease (COPD). A study involving 50 patients with COPD showed that acebrophylline positively impacted expectoration quantity and viscosity, leading to significant improvements in symptoms and respiratory function (Agliati, 1995).
3. Novel Drug Delivery Approaches Research into innovative drug delivery methods for acebrophylline has been conducted. One study focused on the development of acebrophylline lozenges for bronchial asthma treatment. Lozenges offer a unique delivery system, potentially improving treatment effectiveness for asthma (Patel, Kantilal, & Sachin, 2020).
4. Analytical Methods for Acebrophylline Various analytical methods, such as RP-HPLC, have been developed for estimating acebrophylline. These methods provide accurate and economical means for analyzing the drug in different forms, contributing to quality control and research (Sharma & Agarwal, 2019).
5. Comparative Studies in COPD Treatment Comparative studies have been conducted to assess the efficacy of acebrophylline against other drugs in COPD treatment. These studies help in understanding the drug's effectiveness and tolerability in comparison to other treatment options (Tapadar et al., 2014).
6. Solid-State Chemistry Analysis Investigations into the solid-state chemistry of ambroxol theophylline-7-acetate, a key component of acebrophylline, have been conducted. This research aids in understanding the drug's physical and chemical properties, crucial for formulation development (Foppoli et al., 2007).
7. Bioequivalence Studies Bioequivalence studies are crucial in assessing the similarity between different formulations of acebrophylline. This research ensures the consistency and safety of various acebrophylline products available in the market (Cho et al., 2005).
8. Chronotherapy of Asthma Research into time-release compression-coated tablets containing acebrophylline for asthma chronotherapy has been conducted. Such innovative approaches aim to optimize the timing of drug release to align with the patient's condition, potentially improving treatment outcomes (Nawle & Tadvee, 2014).
9. Sustained Release Microspheres for Asthma Treatment The development and optimization of sustained-release microspheres of acebrophylline have been explored. These microspheres can provide prolonged drug release, enhancing the effectiveness of asthma treatment (Shah, Sheikh, & Jain, 2021).
10. Spectroscopic Methods for Drug Estimation Spectroscopic methods have been developed for the simultaneous estimation of acebrophylline in combination with other drugs in capsule forms. This research is significant for the accurate and efficient analysis of drug combinations used in respiratory disease treatment (Jadhav et al., 2017).
Safety And Hazards
Future Directions
Acebrophylline is therapeutically effective in patients with acute or chronic bronchitis, chronic obstructive or asthma-like bronchitis and recurrence of chronic bronchitis . It reduces the frequency of episodes of bronchial obstruction and reduces the need for beta2-agonists, and improves indexes of ventilatory function . This suggests that Acebrophylline could be a promising drug in the management of respiratory diseases in the future.
properties
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acebrophylline | |
CAS RN |
96989-76-3, 179118-73-1 | |
Record name | Ambroxol theophyllinacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ambroxol acefyllinate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13141 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 179118-73-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | AMBROXOL ACEFYLLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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